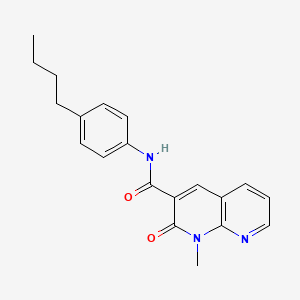
N-(4-butylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-butylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound’s structure and properties can significantly influence its potential applications and behaviors .
Aplicaciones Científicas De Investigación
Organic Electronics and Photodetectors
Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD) is a polymer that can form high-quality thin films with excellent hole transport properties. Its hole mobility, extracted from space charge limited current (SCLC) measurements, falls in the range of (1 ÷ 2) × 10^(-3) cm^2 V^(-1) s^(-1) . In organic field-effect transistors, poly-TPD exhibits a hole mobility of 1 × 10^(-4) cm^2 V^(-1) s^(-1) . Due to its reasonably extended hole mobility, poly-TPD is suitable as a hole transport layer (HTL) in thin-film devices. Its highest occupied molecular orbital (HOMO) energy level aligns well with other hole transport materials and organic photoconductors . Researchers have explored poly-TPD-based composites with electron acceptor molecules like copper(II) pyropheophorbide (Cu-PP) and PCBM (phenyl-C61-butyric acid methyl ester). These composites exhibit balanced electron and hole mobilities, enhanced photoconductivity, and potential for use in photodetectors .
Perovskite Solar Cells (PSCs)
Poly-TPD has been investigated as an interfacial passivation layer in perovskite solar cells (PSCs). It contributes to improving efficiency and operational stability in regular architecture PSCs . The compound’s unique properties may enhance charge transport and reduce recombination losses at the perovskite/HTL interface.
Light-Emitting Diodes (LEDs)
Poly-TPD derivatives, including N-(4-butylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide, have shown promise in perovskite light-emitting diodes (LEDs) . Their performance as hole transport materials can impact the overall efficiency and stability of these devices.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-4-6-14-8-10-16(11-9-14)22-19(24)17-13-15-7-5-12-21-18(15)23(2)20(17)25/h5,7-13H,3-4,6H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPAYTMJRRPEFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2394390.png)
![4-(6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2394391.png)
![N-[(4-Methylphenyl)methyl]-N-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]prop-2-yn-1-amine](/img/structure/B2394395.png)

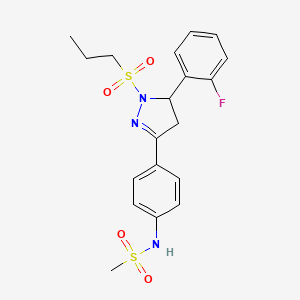
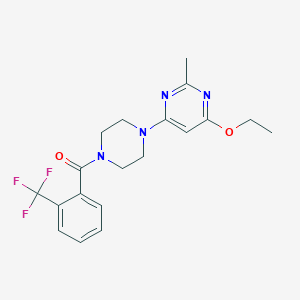

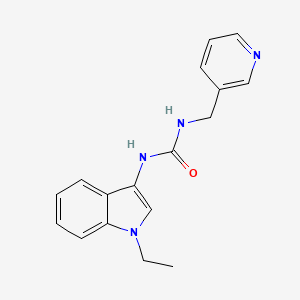
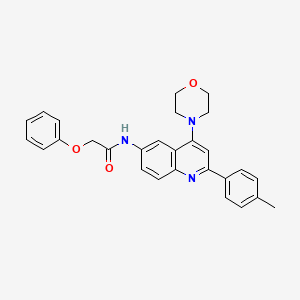
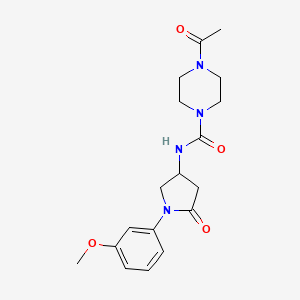
![ethyl 4-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate](/img/structure/B2394408.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2394409.png)
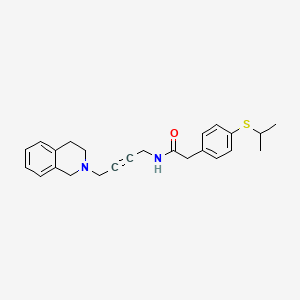
![6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2394413.png)